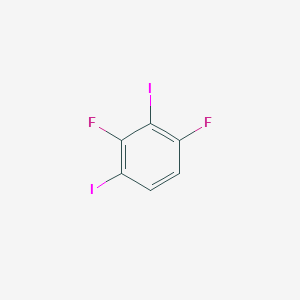

1,3-Difluoro-2,4-diiodo-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H2F2I2 |

|---|---|

Molecular Weight |

365.89 g/mol |

IUPAC Name |

1,3-difluoro-2,4-diiodobenzene |

InChI |

InChI=1S/C6H2F2I2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

InChI Key |

RVLZBGJPDGSXHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)F)I |

Origin of Product |

United States |

Synthesemethoden Für 1,3 Difluor 2,4 Diiodbenzol

Die Synthese von 1,3-Difluor-2,4-diiodbenzol erfordert sorgfältig geplante Reaktionssequenzen, um die gewünschte Anordnung der Substituenten zu erreichen. Im Folgenden werden verschiedene strategische Ansätze erörtert.

Die regioselektive Einführung von Halogenen ist entscheidend für die erfolgreiche Synthese. Die unterschiedlichen dirigierenden Effekte von Fluor- und Iodatomen müssen bei der Planung der Syntheseroute berücksichtigt werden.

Ein vielversprechender Ansatz ist die gelenkete Halogenierung, bei der bereits vorhandene funktionelle Gruppen die Position der nachfolgenden elektrophilen Substitution steuern. Beispielsweise können dirigierende Gruppen wie Boronsäuren oder deren Derivate verwendet werden, um eine regioselektive Halogenierung zu erreichen. gu.se Obwohl keine spezifischen Studien zur Synthese von 1,3-Difluor-2,4-diiodbenzol unter Verwendung dieser Methode veröffentlicht wurden, kann das Prinzip auf einen geeigneten Vorläufer angewendet werden. Man könnte von einem 1,3-Difluorbenzol-Derivat ausgehen und durch eine ortho-dirigierende Gruppe die Iodierung an den Positionen 2 und 4 steuern.

Eine schrittweise Einführung der Halogenatome ist eine weitere praktikable Strategie. Dies könnte mit der Synthese von 1,3-Difluorbenzol beginnen, einem leicht zugänglichen Ausgangsmaterial. tandfonline.comtandfonline.comgoogle.com Die anschließende doppelte Iodierung stellt jedoch eine Herausforderung dar, da die Fluoratome den Ring für die elektrophile Substitution desaktivieren und die meta-Positionen dirigieren. Eine direkte Iodierung von 1,3-Difluorbenzol würde wahrscheinlich zu einer Mischung von Isomeren führen.

Ein alternativer sequentieller Ansatz könnte von einem geeigneten Diiodbenzol-Derivat ausgehen, gefolgt von einer doppelten Fluorierung. Die Balz-Schiemann-Reaktion, eine Methode zur Umwandlung von aromatischen Aminen in Fluoraromaten über Diazoniumsalze, könnte hierbei eine Rolle spielen. acs.org Zum Beispiel könnte man von einem Diiodanilin-Derivat ausgehen und dieses einer doppelten Balz-Schiemann-Reaktion unterziehen, obwohl die Ausbeuten bei doppelten Fluorodeaminierungen oft gering sind. tandfonline.com

Komplexere, mehrstufige Synthesen, die von leicht verfügbaren Halogenbenzolen ausgehen, bieten eine größere Flexibilität bei der Einführung der Substituenten in der gewünschten Reihenfolge. Eine denkbare Route könnte von 1,2,4-Trichlorbenzol ausgehen, das durch Nitrierung und anschließenden Halogenaustausch in 2,4-Difluor-5-chlornitrobenzol umgewandelt werden kann. tandfonline.comtandfonline.com Nach Reduktion der Nitrogruppe zu einer Aminogruppe und anschließender Deaminierung könnte man 1,3-Difluor-4-chlorbenzol erhalten. Die selektive Einführung von zwei Iodatomen an den Positionen 2 und 4 wäre der nächste kritische Schritt.

Eine andere Strategie könnte die "Halogen-Tanz"-Reaktion beinhalten, bei der eine basenvermittelte Isomerisierung von Polyhalogenbenzolen stattfindet. researchgate.net Diese Methode ist jedoch typischerweise auf Brom- und Iodverbindungen beschränkt.

Obwohl weniger direkt, könnten auch Cyclisierungs- und Ringerweiterungsreaktionen als alternative Synthesewege in Betracht gezogen werden.

Die Reaktion von Difluorcarben mit substituierten Cyclobutenen kann zu 1,3-Difluorbenzol-Derivaten führen. jmu.edu Dieser Ansatz ist besonders interessant, da die Fluoratome aus dem Difluorcarben im resultierenden Benzolring meta zueinander stehen. jmu.edu Für die Synthese von 1,3-Difluor-2,4-diiodbenzol müsste ein entsprechend substituiertes Cyclobuten-Derivat als Ausgangsmaterial verwendet werden.

Die Synthese könnte auch von nicht-aromatischen, fluorierten Vorläufern ausgehen, die anschließend zu dem gewünschten aromatischen System umgewandelt werden. Diese Strategien sind oft komplex und erfordern mehrere Schritte, bieten aber das Potenzial für eine hohe Regioselektivität.

Tabelle der in diesem Artikel erwähnten chemischen Verbindungen

| Verbindungsname |

| 1,3-Difluor-2,4-diiodbenzol |

| 1,3-Difluorbenzol |

| 1,2,4-Trichlorbenzol |

| 2,4-Difluor-5-chlornitrobenzol |

| 1,3-Difluor-4-chlorbenzol |

| 4,5-Diiodbenzol-1,2-diamin |

| 1,2-Dinitrobenzol |

| 2,1,3-Benzothiadazol-Derivate |

| 2-Trifluormethyl-1H-benzimidazol-Derivate |

| 2-Hydroxymethyl-1H-benzimidazol-Derivate |

| 1H-Benzo[d]imidazol-2(3H)-one |

| Chinoxalin-Derivate |

| Chinoxalin-2,3-diol-Derivate |

| 2,3-Difluor-1,4-diiodbenzol |

| 4,7-Bis(2-trimethylsilylethinyl)-5,6-difluor-2,1,3-benzothiadiazol |

| 4,7-Bis(2-trimethylsilylethinyl)-5,6-dicyan-1,3-benzodioxol |

| 5,6-Difluor-4,7-dibrom-2,1,3-benzothiadiazol |

| 2-Fluor-anilin |

| 1,2-Difluorbenzol |

| 2,4-Difluoranilin |

| 1,3-Dichlorbenzol |

| 1,3-Diaminobenzol |

| Fluorbenzol |

| 2,4-Difluorchlorbenzol |

| 2,6-Dichlor-1,3-difluorbenzol |

| 4,6-Dichlor-1,3-difluorbenzol |

| 1,3-Difluordibrombenzol |

| 1,3,5-Tribrombenzol |

| Bis[2-brom-4-phenyl-6-(trifluormethyl)phenyl)]methanol |

| 1-Brom-4-phenyl-2-(trifluormethyl)benzol |

Synthetic Methodologies for 1,3 Difluoro 2,4 Diiodo Benzene

Advanced Cross-Coupling Techniques in 1,3-Difluoro-2,4-diiodo-benzene Synthesis

The construction of the this compound core often involves multi-step synthetic sequences that leverage the unique reactivity of halogenated benzene (B151609) derivatives. These methods provide a high degree of control over the regioselectivity of functionalization, which is crucial for the synthesis of complex polyfunctionalized aromatic compounds.

Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov These reactions are pivotal in the synthesis of complex molecules, including those with the this compound scaffold.

Recent advancements have focused on expanding the scope of these reactions, including the use of diverse coupling partners and the development of highly active and versatile catalyst systems. nih.govrsc.org For instance, palladium catalysts have been successfully employed in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups onto a difluorobenzene core. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is critical in tuning the reactivity and stability of the palladium catalyst, thereby influencing the reaction outcome. nih.gov

A general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent, and the cycle is completed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com

Copper-Mediated Synthetic Pathways

Copper-catalyzed reactions offer a complementary and often advantageous alternative to palladium-based methods for certain transformations. beilstein-journals.org The diversity of copper's oxidation states allows it to catalyze a wide range of reactions, including those involving one- and two-electron mechanisms. beilstein-journals.org

Historically, copper has been used in classic reactions like the Ullmann condensation for the formation of carbon-heteroatom bonds. More contemporary applications include copper-catalyzed cross-coupling reactions for C-H amidation and the synthesis of complex molecules. beilstein-journals.org For instance, copper catalysis has been employed in the synthesis of various functionalized cyclobutene (B1205218) derivatives. nih.gov

In the context of synthesizing fluorinated aromatic compounds, copper catalysis can be particularly useful. For example, copper-catalyzed reactions have been developed for the carbo-difluoromethylation of alkenes, enabling the modular synthesis of complex alkyl-difluoromethanes. nih.gov

Strategies for Constructing the Diiodo-Difluorobenzene Core

The synthesis of the this compound core often starts from more readily available difluorobenzene isomers. A common strategy involves the directed ortho-metalation of 1,3-difluorobenzene (B1663923), followed by iodination.

One reported method involves the lithiation of 1,3-difluoro-4,6-dihalobenzenes with lithium diisopropylamide (LDA), followed by quenching with iodine to afford pentahalobenzenes in high yields. vanderbilt.eduresearchgate.net This approach takes advantage of the directing effect of the existing halogen and fluorine substituents to achieve regioselective iodination.

Another approach is the di-iodination of 1,2-difluorobenzene (B135520) in a single step, which has been reported as a key step in the synthesis of dipolar molecular rotors. beilstein-journals.org This method avoids the two-step mono-iodination process, offering a more direct route to the diiodo-difluorobenzene core. beilstein-journals.org

The synthesis of related structures, such as 1,4-dibromo-2,5-difluorobenzene, has been achieved through Stille coupling reactions, highlighting the versatility of cross-coupling methods in building complex halogenated aromatic systems. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Difluoro 2,4 Diiodo Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Due to the symmetrical nature of 1,3-Difluoro-2,4-diiodo-benzene, its NMR spectra are predicted to be relatively simple, yet informative. The key to its characterization lies in the observation of spin-spin coupling between the hydrogen and fluorine nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit a single signal for the two equivalent protons at the C5 and C6 positions. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent fluorine and iodine atoms. Based on data from analogous halogenated benzenes, this signal is expected to appear in the downfield region, likely between δ 7.0 and 8.0 ppm. vanderbilt.edu

The multiplicity of this signal will be a key diagnostic feature. Each proton is coupled to the two fluorine atoms at the C1 and C3 positions. The coupling over three bonds (³JH,F) will split the proton signal into a triplet. The magnitude of this coupling constant is typically in the range of 7-10 Hz for fluorinated benzenes. vanderbilt.edujmu.edu

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Based on the molecule's C₂ᵥ symmetry, the ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three sets of equivalent carbon atoms: C1/C3, C2/C4, and C5/C6. The chemical shifts will be significantly influenced by the attached halogens.

C1/C3: These carbons are directly bonded to fluorine, a highly electronegative atom, and are adjacent to an iodine atom. This will result in a large downfield shift and a significant one-bond carbon-fluorine coupling (¹JC,F), which is typically in the range of 240-260 Hz. vanderbilt.edu This signal will appear as a doublet.

C2/C4: These carbons are bonded to iodine. Their chemical shift will be upfield relative to the other substituted carbons due to the heavy atom effect of iodine. A two-bond coupling to the adjacent fluorine atoms (²JC,F) will likely split this signal into a triplet, with a typical coupling constant of 20-30 Hz. vanderbilt.edu

C5/C6: These carbons are bonded to hydrogen. Their signal will be split by the adjacent fluorine atoms through three-bond coupling (³JC,F), appearing as a triplet with a smaller coupling constant, generally around 2-5 Hz. vanderbilt.edu

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~155 - 165 | Doublet (d) | ¹JC,F ≈ 240-260 | C1, C3 |

| ~90 - 100 | Triplet (t) | ²JC,F ≈ 20-30 | C2, C4 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The ¹⁹F NMR spectrum will provide unequivocal evidence for the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms at C1 and C3. The chemical shift for aromatic fluorine atoms typically falls within the range of -100 to -150 ppm. nih.govjmu.edu The signal will be split into a doublet due to coupling with the adjacent protons at C6 and C2 (which is H5 and H-atom on C6 respectively) through a three-bond coupling (³JF,H), with a coupling constant similar to that observed in the ¹H NMR spectrum (7-10 Hz).

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Multi-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not be particularly informative for this molecule, as it contains only one type of proton, and thus no proton-proton correlations would be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show a clear correlation between the proton signal (~7.0-8.0 ppm) and the carbon signal of C5/C6 (~125-135 ppm), confirming the direct C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity of the entire molecule. Key correlations would be expected between:

The protons (H5/H6) and the carbons C1/C3, C2/C4, and the other C5/C6 carbon.

The fluorine atoms (F1/F3) and the carbons C2/C4 and C5/C6. These correlations, observed over two and three bonds, would definitively confirm the substitution pattern of the benzene (B151609) ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and investigating the fragmentation patterns of this compound.

The calculated exact mass for the molecular ion [C₆H₂F₂I₂]⁺ is approximately 365.8214 g/mol . HRMS analysis should yield a measured mass very close to this value, confirming the elemental composition.

The mass spectrum under electron ionization (EI) is expected to show a characteristic fragmentation pattern dominated by the loss of the iodine atoms, which are the weakest bonds in the molecule. nih.gov

Predicted HRMS and Fragmentation Data:

| m/z (predicted) | Ion Formula | Description |

|---|---|---|

| 365.82 | [C₆H₂F₂I₂]⁺ | Molecular Ion (M⁺) |

| 238.92 | [C₆H₂F₂I]⁺ | Loss of one iodine atom [M-I]⁺ |

| 111.02 | [C₆H₂F₂]⁺ | Loss of two iodine atoms [M-2I]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are determined by its functional groups and symmetry.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H, C-F, and C=C bonds. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on a benzene ring. For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a strong absorption is expected in the 800-840 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching and the C-I stretching vibrations are expected to be prominent in the Raman spectrum. Due to the molecule's center of symmetry, some vibrational modes may be active in Raman but inactive in IR, and vice versa (the rule of mutual exclusion). spectroscopyonline.comillinois.edu

Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | IR Activity | Raman Activity | Predicted Frequency Range |

|---|---|---|---|

| Aromatic C-H Stretch | Medium | Medium | 3050 - 3150 |

| Aromatic C=C Stretch | Strong | Strong | 1400 - 1600 |

| C-F Stretch | Strong | Medium | 1100 - 1300 |

| C-H Out-of-Plane Bend | Strong | Weak | 800 - 840 |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing Arrangements

The determination of the solid-state structure of a compound through single-crystal X-ray diffraction is a fundamental technique in chemistry. It provides precise information about the spatial arrangement of atoms within a crystal lattice. However, for this compound, the necessary experimental data from such an analysis is not currently available in published literature.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group of this compound, which describe the symmetry of the unit cell and the arrangement of molecules within it, has not been reported.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without a solved crystal structure, the precise intramolecular dimensions of this compound remain undetermined. This includes the lengths of the carbon-carbon, carbon-hydrogen, carbon-fluorine, and carbon-iodine bonds, as well as the bond angles and dihedral angles that define the molecule's three-dimensional geometry.

Characterization of Intermolecular Interactions in Crystalline Lattices

A detailed analysis of the intermolecular forces, such as halogen bonding (I···I, I···F, I···N), hydrogen bonding (C-H···F), and π-π stacking interactions, which govern the packing of molecules in the crystalline state, cannot be performed without the crystallographic data for this compound. Studies on related molecules indicate that such interactions are significant in determining their crystal structures. manchester.ac.uk

Gas Electron Diffraction and Microwave Spectroscopy for Gas-Phase Conformation

Gas-phase structural analysis techniques like gas electron diffraction and microwave spectroscopy are powerful tools for determining the geometry of molecules free from the influence of crystal packing forces. A search of the relevant literature did not yield any studies that have applied these methods to this compound. Therefore, its gas-phase conformation, rotational constants, and precise structural parameters in the gaseous state are not known. While such studies have been conducted on similar molecules like 1,4-difluorobenzene, this information cannot be directly extrapolated to the target compound. researchgate.net

Theoretical and Computational Chemistry Investigations of 1,3 Difluoro 2,4 Diiodo Benzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-difluoro-2,4-diiodo-benzene, such calculations would provide invaluable insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying molecules of this size. acs.org A DFT study on this compound would typically begin with a geometry optimization to find the lowest energy structure. This would provide precise bond lengths, bond angles, and dihedral angles.

Following optimization, energetic properties such as the total electronic energy, enthalpy of formation, and Gibbs free energy could be calculated. These values are crucial for assessing the molecule's thermodynamic stability. While general studies have assessed the performance of various DFT functionals for halogen-bonded systems, specific energetic data for this compound is not present in the surveyed literature. nih.govresearchgate.netacs.org

Ab Initio Methods for High-Level Electronic Structure Description

For a more rigorous description of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. nih.gov These methods, while more computationally demanding, provide a more accurate treatment of electron correlation, which is significant in molecules with heavy atoms like iodine and multiple lone pairs. nih.gov Such calculations would yield a highly accurate electron density distribution, molecular orbital energies, and ionization potential. However, no published ab initio studies specifically targeting this compound have been identified.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also powerful tools for predicting spectroscopic data. By calculating the magnetic shielding tensors around the ¹H, ¹³C, and ¹⁹F nuclei in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra would be instrumental in confirming the compound's structure and assigning peaks in experimentally obtained spectra. Similarly, calculations can predict infrared (IR) vibrational frequencies and intensities, aiding in the analysis of its vibrational spectroscopy. Currently, there are no specific published predictions of the spectroscopic parameters for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While the benzene (B151609) ring itself is rigid, the C-I bonds may exhibit some flexibility. Molecular Dynamics (MD) simulations, which model the atomic motions of a system over time, could be used to explore the conformational landscape and dynamic behavior of this compound. nih.govspecificpolymers.com These simulations provide insights into how the molecule behaves in different environments, such as in solution or in a crystal lattice. aip.org Studies on related dihalobenzenes have been performed, but specific MD simulations for this compound are absent from the literature. tandfonline.comresearchgate.net

Computational Studies of Reactivity and Reaction Pathways

Computational chemistry can effectively probe the reactivity of a molecule by mapping out potential energy surfaces for various reactions. rsc.org For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack at different positions on the aromatic ring. researchgate.netacs.org The iodine atoms, in particular, could be sites for halogen exchange reactions or the formation of halogen bonds. acs.org

Calculations could determine transition state structures and activation energies for proposed reaction mechanisms, providing a deeper understanding of the factors controlling its chemical behavior. acs.orgnih.govgdut.edu.cn Despite extensive research on the reactivity of halogenated aromatics, computational studies delineating the specific reaction pathways for this compound are not available. rsc.orgnih.gov

Analysis of Non-Covalent Interactions via Computational Methods

The fluorine and iodine substituents on the benzene ring are capable of forming various non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial in crystal engineering and molecular recognition. aip.orgrsc.orgresearchgate.netmdpi.com The iodine atoms, with their electropositive σ-holes, are particularly strong halogen bond donors. mdpi.com

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index analysis can be used to visualize and quantify these weak interactions. mdpi.com Such an analysis for this compound would reveal the nature and strength of its intermolecular interactions, explaining its solid-state packing or its interactions with other molecules. At present, a detailed computational analysis of the non-covalent interactions specific to this compound has not been reported.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov The fundamental principle of QSPR is that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural characteristics, known as molecular descriptors, it becomes possible to build predictive models for various properties, even for compounds that have not yet been synthesized or experimentally tested. nih.gov This approach is particularly valuable for screening large libraries of compounds, optimizing molecular structures for desired properties, and understanding the mechanisms that govern molecular behavior. plos.org

The general workflow for developing a QSPR model involves several key steps:

Data Set Compilation: A collection of compounds with known experimental values for the property of interest is assembled. chemrxiv.org For the context of this compound, this would involve gathering data on analogous compounds, primarily other halogenated benzenes.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical, each representing a different aspect of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the experimental property. plos.orgkashanu.ac.ir The goal is to select a subset of descriptors that provides the best correlation.

Validation and Prediction: The model's reliability and predictive power are assessed through rigorous internal and external validation techniques. plos.orgrsc.org Once validated, the model can be used to predict the properties of new, untested compounds.

Research Findings in Halogenated Benzene Analogs

Given the specific substitution pattern of this compound, relevant QSPR studies are those focusing on halogenated benzene derivatives. Research in this area has successfully modeled a range of properties, from physicochemical characteristics to reactivity and environmental fate.

One area of focus has been the prediction of physicochemical properties like aqueous solubility and the n-octanol/water partition coefficient (Kow), which are crucial for assessing the environmental distribution of halogenated compounds. A study on 134 halogenated methyl-phenyl ethers (anisoles), which share the halogenated benzene core, developed robust QSPR models using descriptors derived from electrostatic potential calculations (such as Vmin, V(s,max)), molecular volume (Vmc), and the energy of the highest occupied molecular orbital (EHOMO). nih.gov These models demonstrated good predictive capabilities for properties like sub-cooled liquid vapor pressures (lgpL), n-octanol/water partition coefficient (lgKow), and aqueous solubilities (-lgSw,L), proving the general applicability of this set of descriptors for halogenated aromatics. nih.gov

Another study focused on the reactivity of benzene derivatives, including halobenzenes, in electrophilic nitration. nih.gov A satisfactory correlation was established between the relative rate constants (log krel) and the molecular electrostatic potential (MESP) calculated at a specific distance from the aromatic ring's centroid. nih.gov This indicates that electrostatic descriptors are key to modeling the reactivity of these compounds.

Topological indices, which describe the connectivity and branching of a molecule, have also been employed. A QSPR study on 45 benzene derivatives used indices like the Szeged (Sz) and Hyper-Wiener (HW) to model thermodynamic properties such as heat capacity (CV) and entropy (S). kashanu.ac.ir The resulting models showed that a combination of these two descriptors could effectively predict these properties. kashanu.ac.ir

Furthermore, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to model the interaction of benzene derivatives with host molecules. For instance, models were developed to predict the stability constants of mono- and 1,4-disubstituted benzenes, including diiodobenzene, with α-cyclodextrin. researchgate.net The findings highlighted that electrostatic interactions, hydrophobic effects, and molecular shape were the primary factors governing these host-guest interactions. researchgate.net

The adsorption of organic pollutants, including halogenated benzenes, onto carbon nanotubes has also been modeled using QSPR. rsc.org These models suggested that adsorption is enhanced by factors such as a higher number of aromatic rings, the presence of polar groups, molecular size, and hydrophobicity. rsc.org

The following tables summarize key findings from QSPR studies on compounds analogous to this compound.

Table 1: QSPR Models for Physicochemical Properties of Halogenated Benzene Analogs

| Analogous Compound Class | Property Modeled | Key Molecular Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| Halogenated Anisoles | Vapor Pressure, n-Octanol/Water Partition Coefficient (Kow), Aqueous Solubility | Electrostatic Potential (Vmin, V(s,max)), Molecular Volume (Vmc), E(HOMO) | Statistically significant linear relationships established. | nih.gov |

| Benzene Derivatives | Heat Capacity (CV), Entropy (S) | Topological Indices (Szeged, Hyper-Wiener) | Good correlation for CV and S. | kashanu.ac.ir |

| Chlorobenzenes | Toxicity | Poset-average descriptors | Excellent results reported for toxicity models. | acs.org |

Table 2: QSPR Models for Reactivity and Interaction of Halogenated Benzene Analogs

| Analogous Compound Class | Property/Interaction Modeled | Key Molecular Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| Halobenzenes | Nitration Reactivity (log krel) | Molecular Electrostatic Potential (MESP) | Satisfactory correlation (r = 0.969) reported. | nih.gov |

| meta-Substituted Halobenzenes | Quantum Yields of Photohydrolysis | Quantum-chemical descriptors | Successful QSPR model developed. | researchgate.net |

| Di-substituted Benzenes (inc. diiodobenzene) | Complex Stability Constant with α-Cyclodextrin | CoMFA fields (Steric, Electrostatic), Hydrophobicity | Predictive models developed, highlighting key interaction forces. | researchgate.net |

| Organic Pollutants (inc. halogenated aromatics) | Adsorption onto Carbon Nanotubes | Number of aromatic rings, Presence of polar groups, Molecular size, Hydrophobicity | High statistical quality (R² > 0.89, Q² > 0.86 for primary dataset). | rsc.org |

These studies collectively demonstrate that the properties and behaviors of halogenated benzenes, and by extension this compound, can be effectively modeled using QSPR techniques. The choice of descriptors is critical and is often tailored to the specific property being investigated, with electrostatic, quantum-chemical, and topological descriptors proving particularly useful for this class of compounds.

Reactivity and Mechanistic Studies of 1,3 Difluoro 2,4 Diiodo Benzene

Chemoselective Functionalization of Halogen Substituents

Chemoselectivity in the functionalization of 1,3-difluoro-2,4-diiodo-benzene hinges on the distinct electronic properties and bond strengths of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bonds are longer and weaker, making the iodine atoms excellent leaving groups in organometallic reactions. Conversely, the C-F bonds are strong, but the high electronegativity of fluorine activates the ring for nucleophilic aromatic substitution (SNAr).

The iodine atoms in this compound are the primary sites of reactivity in a majority of synthetic transformations, particularly those involving transition metals or halogen-metal exchange. This selectivity arises from the lower C-I bond dissociation energy compared to the C-F bond.

Research has demonstrated that metal-mediated substitution reactions preferentially occur at the iodine and bromine positions over fluorine. vanderbilt.edu In molecules containing multiple different halogens, this reactivity difference allows for the selective transformation of the C-I bonds while leaving the C-F bonds intact. This principle is fundamental to its use as a building block for more complex molecules. For instance, in palladium-catalyzed direct C-H arylation reactions, aryl iodides are common coupling partners, highlighting the susceptibility of the C-I bond to oxidative addition to the palladium center. nih.govbeilstein-journals.org

The following table summarizes the selective reactions targeting the iodine atoms of diiododifluorobenzene derivatives.

| Reaction Type | Reagents | Product | Yield | Reference |

| Fluoroalkylation | 1,2-difluoro-4,5-diiodobenzene, [C4F8] dizinc (B1255464) reagent, CuCl, DMF | Perfluorocyclohexene-fused difluorobenzene | 45% | lehigh.edu |

| Halogen-Magnesium Exchange | 1-ethoxy-2,3-difluoro-4-iodo-benzene, iPrnBu2MgLi | Arylmagnesium intermediate | - | acs.org |

| Halogen-Lithium Exchange & Carboxylation | 1,3-difluoro-2-iodobenzene, LDA, then CO2 | 2,6-difluoro-3-iodobenzoic acid | - | epfl.ch |

This table is representative of the types of selective reactions possible at the iodine positions, based on studies of similar compounds.

While less reactive than the iodine atoms in organometallic catalysis, the fluorine atoms can be displaced through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of fluorine activates the aromatic ring, making it susceptible to attack by strong nucleophiles.

Studies on similarly structured polyhalogenated benzenes have shown that thiolate anions can selectively replace fluorine atoms even when bromine and iodine are present on the same ring. vanderbilt.edu However, the reaction outcomes can be complex. In some cases, attempted thiolation of iodo-substituted difluorobenzenes did not lead to the expected substitution of fluorine, but rather to a de-iodination reaction, likely proceeding through a radical intermediate. vanderbilt.edu This highlights a potential competing reaction pathway that must be considered when designing syntheses involving nucleophilic attack. The success of SNAr at the fluorine positions is often dependent on the specific nucleophile, solvent, and reaction conditions, which must be carefully optimized to avoid side reactions involving the more labile iodine atoms.

Organometallic Reactions and Catalyst Development

This compound is an excellent substrate for a wide array of organometallic reactions, which primarily exploit the reactivity of the two C-I bonds. These transformations are crucial for building complex molecular architectures.

Palladium catalysis is a powerful tool for the functionalization of aryl halides, and the C-I bonds of this compound are highly susceptible to oxidative addition to Pd(0) centers, initiating catalytic cycles for C-C bond formation. Reactions like the Sonogashira, Suzuki, and Stille couplings can be performed selectively at the iodine positions.

For example, palladium-catalyzed reactions are widely used to couple aryl iodides with various partners. tandfonline.commdpi.com In a related synthesis, a π-conjugated thiophene (B33073) triad (B1167595) was created with 60% yield via the Stille reaction between trimethyl(thiophen-2-yl)stannane and 1,4-difluoro-2,5-diiodobenzene, demonstrating the utility of diiododifluorobenzene scaffolds in constructing π-conjugated systems. beilstein-journals.org The conditions for these reactions can often be tuned to achieve either mono- or di-substitution, providing a pathway to unsymmetrically or symmetrically substituted difluorobenzene derivatives.

The table below presents examples of palladium-catalyzed reactions on analogous diiodofluorobenzene systems.

| Reaction Name | Coupling Partner | Catalyst System | Base/Additive | Product Type | Reference |

| Stille Coupling | Trimethyl(thiophen-2-yl)stannane | Not specified | Not specified | Aryl-thiophene conjugate | beilstein-journals.org |

| Sonogashira Coupling | 2-methyl-3-butyn-2-ol | Pd(0)/Cu(I) | Phase transfer | Aryl-alkyne conjugate | tandfonline.com |

| Reductive Dehalogenation | Hydrogen | Pd/C | Amine | 1,3-difluorobenzene (B1663923) | google.com |

Copper-catalyzed reactions offer a complementary and often more cost-effective approach to functionalizing aryl iodides. These transformations can proceed through various mechanisms, including those involving organocopper intermediates or radical pathways. mdpi.com

A notable application is the copper(I)-catalyzed reaction of diiodoarenes with dizinc reagents to form novel ring systems. In a study using 1,2-difluoro-4,5-diiodobenzene, reaction with a [C4F8] dizinc reagent in the presence of CuCl led to the formation of a perfluorocyclohexene-fused difluorobenzene derivative in 45% yield. lehigh.edu Copper catalysis is also central to the difluoromethylation of aryl iodides using zinc-based reagents, which proceeds through the formation of a key [Cu-CF2H] species. researchgate.net Such methods could be applied to this compound to introduce fluorinated alkyl groups.

Halogen-metal exchange is a powerful and highly regioselective method for converting the C-I bonds of this compound into nucleophilic organometallic species. This process almost exclusively occurs at the iodine positions due to the higher kinetic acidity of the protons adjacent to fluorine and the greater stability of the resulting carbanion.

Reagents such as n-butyllithium (n-BuLi) or Grignard reagents can be used to perform the exchange. researchgate.netuncw.edu More recently, organomagnesium ate complexes like tributylmagnesate (nBu3MgLi) have been shown to induce facile and clean iodine-magnesium exchange at very low temperatures (e.g., -78 °C), conditions under which C-F bonds are completely inert. acs.org

Once the aryllithium or arylmagnesium intermediate is formed, it can be trapped with a wide variety of electrophiles to install a new functional group. This two-step sequence allows for the introduction of aldehydes, carboxylic acids (by trapping with CO2), silyl (B83357) groups, and other functionalities. epfl.chresearchgate.net This method provides a high degree of flexibility for the regiochemically controlled synthesis of complex molecules from a single, readily available precursor. researchgate.net

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity Considerations

The benzene (B151609) ring of 1,3-difluoro-2,4-diiodobenzene is heavily substituted, leaving only two available positions for electrophilic attack: C5 and C6. The reactivity of the ring toward electrophiles is significantly influenced by the combined electronic effects of the two fluorine and two iodine atoms.

Reactivity: Both fluorine and iodine are halogens, which are deactivating groups in electrophilic aromatic substitution (EAS). jmu.edu This deactivation stems from their strong inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring, making it less attractive to incoming electrophiles. While halogens also possess a resonance-donating effect (+R effect) due to their lone pairs, for both fluorine and iodine, the inductive effect outweighs the resonance effect, leading to a net deactivation of the ring. With four deactivating halogen substituents, 1,3-difluoro-2,4-diiodobenzene is expected to be highly unreactive towards electrophilic aromatic substitution, requiring harsh reaction conditions.

The formation of the intermediate sigma complex (also known as an arenium ion) during EAS has a higher activation energy for substituted benzenes compared to benzene itself, slowing the reaction rate. minia.edu.eg The presence of four halogens would further increase this energy barrier.

Regioselectivity: The directing effect of the existing substituents determines the position of any subsequent substitution. Both fluorine and iodine are ortho-, para-directing groups. ksu.edu.sa In 1,3-difluoro-2,4-diiodobenzene, the two available positions, C5 and C6, must be analyzed with respect to the four directing groups.

Position C5: This position is ortho to the iodine at C4 and meta to the fluorine at C3, the iodine at C2, and the fluorine at C1.

Position C6: This position is ortho to the fluorine at C1 and meta to the iodine at C2, the fluorine at C3, and the iodine at C4.

The directing effects can be summarized as follows:

Activating for C5: The iodine at C4 (ortho-directing).

Activating for C6: The fluorine at C1 (ortho-directing).

Both available positions are subject to the deactivating inductive effects of all four halogens. However, the regioselectivity will be determined by the strongest activating (or least deactivating) effect for a given position. The relative directing ability of halogens generally follows the order I > Br > Cl > F. The iodine atom at C4 would therefore be a stronger ortho-director than the fluorine atom at C1. This suggests that electrophilic attack would preferentially occur at the C5 position .

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Groups (Activating/Deactivating) | Predicted Outcome |

|---|---|---|

| C5 | ortho to Iodo (C4) - Directing meta to Fluoro (C3)meta to Iodo (C2)para to Fluoro (C1) | Major Product |

| C6 | ortho to Fluoro (C1) - Directing meta to Iodo (C2)meta to Fluoro (C3)para to Iodo (C4) | Minor Product |

Radical Reactions and Their Synthetic Applications

The synthetic utility of 1,3-difluoro-2,4-diiodobenzene likely lies in reactions that exploit the carbon-iodine bonds. The C-I bond is significantly weaker than C-F, C-C, and C-H bonds, making it the most probable site for cleavage under radical, organometallic, or thermal conditions.

Homolytic Cleavage and Coupling Reactions: The C-I bond can undergo homolytic cleavage upon exposure to heat, light, or radical initiators, generating an aryl radical. This reactivity is central to classic reactions like Ullmann coupling and modern cross-coupling methodologies. Studies on similar molecules, such as 1,4-dibromo-2,5-diiodobenzene, show that C-I bond dissociation can be initiated on metal surfaces at temperatures as low as room temperature, leading to the formation of organometallic intermediates and subsequent C-C coupled polymers. researchgate.net

This suggests that 1,3-difluoro-2,4-diiodobenzene could serve as a precursor for synthesizing complex molecular architectures. For instance, selective cleavage of one or both C-I bonds could be achieved.

Selective Monofunctionalization: Under carefully controlled conditions, one C-I bond could react selectively. The C4-I bond is flanked by a fluorine and a vacant position, while the C2-I bond is flanked by two fluorine atoms. This difference in the local environment might allow for regioselective radical reactions, although steric and electronic factors would be complex.

Difunctionalization: More commonly, both iodine atoms would be substituted in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) with organometallic reagents. Nickel- and palladium-catalyzed cross-coupling reactions are known to proceed effectively with diiodoarenes, allowing for the introduction of alkyl, aryl, or alkynyl groups. acs.orgresearchgate.net For example, 1,4-diiodobenzene (B128391) and its derivatives readily undergo bis-coupling reactions. acs.orgresearchgate.net

Silver salts are often used to promote radical reactions by acting as single-electron-transfer (SET) oxidants, which could potentially be applied to initiate reactions with 1,3-difluoro-2,4-diiodobenzene. unipv.it

Table 2: Bond Dissociation Energies (Illustrative)

| Bond | Typical Dissociation Energy (kJ/mol) | Implication for Reactivity |

|---|---|---|

| C–I | ~220-240 | Most likely bond to break in radical reactions |

| C–F | ~485-540 | Highly stable, unlikely to participate in radical reactions |

| C–H (Aryl) | ~460-470 | Stable, less reactive than C-I |

| C–C (Aryl) | ~480-500 | Very stable, defines the aromatic core |

Note: Values are approximate and can vary based on the specific molecular structure.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Specific kinetic and thermodynamic data for 1,3-difluoro-2,4-diiodobenzene are not available in the reviewed literature. However, analysis can be based on data for related compounds and general principles.

Reaction Kinetics: Kinetic studies of transformations involving this molecule would likely focus on the C-I bond cleavage. The rates of reaction, such as in a Sonogashira or Suzuki coupling, would depend on several factors:

Catalyst System: The choice of metal (Pd, Ni, Cu), ligand, and additives would be critical.

Temperature: Higher temperatures would increase the rate of C-I bond activation.

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates.

In nucleophilic aromatic substitution (a less likely pathway unless strongly activated), the rate of fluorine displacement is generally much higher than that of other halogens. However, in polyhalogenated systems, these reactions can be complex. For example, studies on related pyridines show that substituent effects are additive and can be used to predict reaction rates. epfl.ch

Thermodynamic Analysis: Thermodynamic data, such as the enthalpy of formation (ΔHf°), provides insight into the stability of a compound. While no experimental value exists for 1,3-difluoro-2,4-diiodobenzene, thermodynamic properties for simpler dihalobenzenes have been measured and calculated. acs.orgnist.gov

The stability of halogenated benzenes is influenced by intramolecular interactions between the halogen substituents. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in thermodynamic stability and reactivity. Electron-withdrawing chlorine atoms have been shown to lower this energy gap in chlorobenzenes, and a similar trend would be expected for the more complex halogenation pattern in 1,3-difluoro-2,4-diiodobenzene. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-difluoro-2,4,6-trihaloanilines |

| 1,3-difluoro-2-iodobenzene |

| 1,4-dibromo-2,5-diiodobenzene |

| 1,5-dibromo-3-fluoro-2,4-diiodobenzene |

| 1,4-diiodobenzene |

| Benzene |

| Dichlorobenzene |

Supramolecular Chemistry and Intermolecular Interactions Involving 1,3 Difluoro 2,4 Diiodo Benzene

Halogen Bonding Phenomena in Co-crystals and Assemblies

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a primary driver in the self-assembly of structures containing 1,3-difluoro-2,4-diiodobenzene. The iodine atoms in this molecule, activated by the adjacent fluorine atoms, are potent halogen bond donors.

Characterization of Halogen Bond Donors and Acceptors

In the context of 1,3-difluoro-2,4-diiodobenzene, the iodine atoms serve as the primary halogen bond donors. The strength and directionality of these interactions are significantly influenced by the electron-withdrawing fluorine atoms, which create a region of positive electrostatic potential, known as a σ-hole, on the iodine atoms. This enhanced σ-hole makes the iodine atoms more electrophilic and thus more effective halogen bond donors.

The versatility of 1,3-difluoro-2,4-diiodobenzene as a building block is demonstrated by its ability to form co-crystals with a variety of halogen bond acceptors. These acceptors are typically Lewis bases, possessing atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur. The strength of the resulting halogen bond is dependent on the nature of the acceptor atom and its chemical environment. For instance, nitrogen-containing heterocycles like pyridines and pyrazines are common and effective halogen bond acceptors.

While specific crystallographic data for co-crystals of 1,3-difluoro-2,4-diiodobenzene is not extensively documented in publicly available literature, the behavior of closely related diiodobenzene isomers provides valuable insights. For example, other fluorinated diiodobenzenes readily form co-crystals with N-heterocycles, where the I···N halogen bond is a dominant structure-directing interaction. It is highly probable that 1,3-difluoro-2,4-diiodobenzene would exhibit similar behavior, forming robust and predictable halogen-bonded synthons.

Rational Design of Halogen-Bonded Architectures

The predictability and directionality of halogen bonds make them ideal tools for the rational design of crystalline materials with desired topologies and properties. By selecting appropriate halogen bond acceptors, chemists can guide the self-assembly of 1,3-difluoro-2,4-diiodobenzene into specific one-, two-, or three-dimensional networks.

For example, the use of ditopic halogen bond acceptors, molecules with two acceptor sites, can lead to the formation of linear chains or more complex polymeric structures. The geometry of the acceptor molecule, including the distance and angle between the acceptor sites, plays a crucial role in determining the final architecture of the assembly. The 1,3-disposition of the iodine atoms in 1,3-difluoro-2,4-diiodobenzene offers the potential for creating angular or zigzag motifs in the resulting supramolecular structures.

Influence on Crystal Packing and Solid-State Properties

The formation of halogen bonds has a profound impact on the crystal packing of 1,3-difluoro-2,4-diiodobenzene assemblies. These strong, directional interactions often dictate the primary packing motifs, influencing key solid-state properties such as melting point, solubility, and even optical and electronic characteristics.

The interplay between halogen bonding and other weaker intermolecular forces, such as π-stacking and hydrogen bonding, can lead to complex and densely packed crystal structures. The ability to control crystal packing through halogen bond engineering is a powerful strategy for the development of new materials with tailored functionalities.

Aromatic π-Stacking Interactions in Self-Assembled Structures

While halogen bonding is a dominant force, aromatic π-stacking interactions also play a significant role in the self-assembly of structures containing 1,3-difluoro-2,4-diiodobenzene. The electron-deficient nature of the fluorinated benzene (B151609) ring can lead to favorable π-π interactions with electron-rich aromatic systems.

Weak Hydrogen Bonding and Other Non-Covalent Forces in Molecular Recognition

Although individually weak, the cumulative effect of these interactions can be significant in directing the fine details of the crystal packing. The fluorine atoms, with their high electronegativity, can act as weak hydrogen bond acceptors. Similarly, the large, polarizable iodine atoms can also participate in weak hydrogen bonding. These subtle interactions contribute to the intricate network of forces that govern the formation of a stable crystal lattice.

Design of Molecular Architectures and Extended Networks through Self-Assembly

The combination of strong, directional halogen bonds and weaker, less directional forces like π-stacking and hydrogen bonding provides a rich toolbox for the design of complex molecular architectures and extended networks based on 1,3-difluoro-2,4-diiodobenzene. By carefully selecting co-crystal formers with complementary functionalities, it is possible to program the self-assembly process to yield a wide array of supramolecular structures.

The potential applications of such designed architectures are vast, ranging from the development of new pharmaceutical co-crystals with improved properties to the creation of advanced materials for electronics and optics. The continued exploration of the supramolecular chemistry of 1,3-difluoro-2,4-diiodobenzene and related halogen-bond donors is poised to unlock new opportunities in the field of crystal engineering and materials science.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 1,3 Difluoro 2,4 Diiodo Benzene

Building Block for Complex Polyaromatic Hydrocarbons and Macrocycles

The rigid and pre-functionalized core of 1,3-difluoro-2,4-diiodo-benzene is an ideal starting point for the construction of elaborate polyaromatic hydrocarbons (PAHs) and macrocyclic structures. The two iodine atoms serve as handles for iterative coupling reactions, enabling the programmed assembly of larger, shape-persistent molecules.

Synthesis of Highly Functionalized Biphenyls and Polyphenylene Derivatives

The creation of biphenyl (B1667301) and polyphenylene scaffolds is a cornerstone of organic synthesis, providing the backbone for liquid crystals, molecular wires, and pharmaceutical compounds. rsc.org this compound is an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to produce highly substituted bi- and polyphenylene derivatives. rsc.orgnih.gov The differential reactivity of the two C-I bonds, influenced by the electronic environment, can potentially allow for site-selective couplings.

While direct synthesis of a simple biphenyl from this compound is a fundamental application, its true utility is demonstrated in the construction of more complex polyphenylene systems. For instance, constitutional isomers like 2,3-difluoro-1,4-diiodobenzene (B59384) have been successfully employed in Suzuki-Miyaura reactions to synthesize complex terphenyl derivatives. beilstein-journals.org In a typical reaction, 2,3-difluoro-1,4-diiodobenzene is coupled with an arylboronic acid, such as 2-methoxy-4-decylphenylboronic acid, in the presence of a palladium catalyst to yield a highly functionalized and fluorinated terphenyl. beilstein-journals.org This strategy highlights the capability to construct extended, conjugated systems with defined substitution patterns, a crucial aspect for tuning the properties of molecular materials. dpma.deepo.org Similarly, surface-confined polymerization of di-iodobenzene precursors on copper surfaces via Ullmann coupling has been shown to produce well-defined polyphenylene molecular wires. researchgate.net

Precursor for Dendrimeric and Macrocyclic Architectures

The tetra-substituted nature of this compound makes it a powerful building block for creating complex, three-dimensional structures like dendrimers and macrocycles. researchgate.net These architectures are of significant interest in host-guest chemistry, catalysis, and drug delivery. researchgate.net

A compelling example of its potential is found in the synthesis of complex macrocycles. A related compound, 1,5-dibromo-2,4-diiodobenzene, was used in a double annulation reaction with a cycloparaphenylene (CPP) precursor to create a doubly annulated researchgate.netCPP. oup.com This reaction, involving a double Suzuki coupling followed by reductive aromatization, results in a complex, figure-eight-shaped macrocycle, demonstrating how di-iodo-dihalo-benzene scaffolds can be used to build intricate, strained ring systems. oup.com Other research has shown that electron-poor difluorobenzene derivatives, such as 1,3-difluoro-4,6-dinitrobenzene, can undergo nucleophilic aromatic substitution with diphenols to form oxacalix mdpi.comarenes, a class of macrocycles with significant host-guest capabilities. unime.it These examples underscore the potential of this compound to serve as a key component in the synthesis of novel macrocyclic and dendrimeric structures with tailored cavities and functionalities.

Integration into Conjugated Polymer Systems for Electronic and Optical Materials

The incorporation of fluorinated units into the backbone of π-conjugated polymers is a well-established strategy for developing high-performance materials for electronic and optical applications. The strong electron-withdrawing nature of fluorine atoms profoundly influences the polymer's electronic energy levels, leading to enhanced stability and improved device performance. mdpi.comchalmers.se

Development of π-Conjugated Polymers with Tunable Electronic Properties

The introduction of the this compound moiety into a polymer chain via reactions like Stille or Suzuki polycondensation allows for precise tuning of the material's electronic properties. Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. acs.org This lowering of the HOMO level can increase the polymer's resistance to oxidative degradation, enhancing its environmental stability. rsc.org Furthermore, the ability to systematically modify the electronic structure is crucial for optimizing the performance of organic electronic devices.

For example, polymers incorporating 5,6-difluorobenzo[c] nih.govdpma.deresearchgate.netthiadiazole, a related structural unit, have been extensively studied. rsc.orgexpresspolymlett.com The electronic properties of these polymers can be finely tuned by copolymerizing this acceptor unit with various electron-donating monomers. This strategy allows for the modulation of the polymer's optical band gap and energy levels to match the requirements of specific applications, such as organic solar cells or light-emitting diodes. researchgate.netacs.org A diketopyrrolopyrrole (DPP)-based molecule has been synthesized via a one-pot direct arylation reaction involving a monomer derived from 2,3-difluoro-1,4-diiodobenzene, showcasing the utility of these building blocks in creating defined π-conjugated systems. mdpi.com

Table 1: Optical and Electrochemical Properties of Related Fluorinated Donor-Acceptor Polymers

| Polymer | λmax (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| PffBT4T-2DT | - | - | -5.5 | -3.6 |

| PBTFA11 | 598 | 1.88 | -5.19 | -3.26 |

| PBTFA12 | 605 | 1.90 | -5.13 | -3.19 |

| PBTFA13 | 612 | 1.93 | -5.04 | -3.16 |

This table presents data for polymers containing difluorobenzothiadiazole (DFBT) or related fluorinated units to illustrate the effect of fluorination on electronic properties. Data sourced from multiple studies for comparative purposes. rsc.orgresearchgate.netresearchgate.net

Applications in Organic Optoelectronics and Semiconducting Devices

The tailored electronic properties of polymers derived from this compound translate directly into improved performance in organic electronic devices. In Organic Field-Effect Transistors (OFETs), the lowered LUMO level facilitates electron injection and transport, making these materials candidates for n-type or ambipolar semiconductors. acs.orgmdpi.com The enhanced planarity and intermolecular packing often induced by fluorine substitution can also lead to higher charge carrier mobilities. researchgate.net

In the realm of Organic Photovoltaics (OPVs), the benefits are twofold. First, a lower HOMO level in the donor polymer generally leads to a higher open-circuit voltage (Voc) in bulk-heterojunction solar cells, which is a key parameter for achieving high power conversion efficiency (PCE). mdpi.comchinesechemsoc.org Second, the ability to tune the bandgap allows for optimization of the polymer's light absorption to better match the solar spectrum. nih.gov Numerous high-performance polymers for OPVs incorporate fluorinated benzothiadiazole or quinoxaline (B1680401) units, achieving PCEs well over 10%. mdpi.comchinesechemsoc.orgacs.org These successes highlight the significant potential of polymers derived from this compound in the next generation of solution-processable electronic devices.

Molecular Scaffolds for Mechanically Interlocked Molecules (MIMs) and Molecular Machines

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are at the forefront of nanoscience, forming the basis for molecular switches, motors, and sensors. nih.govnobelprize.org The synthesis of these complex architectures relies on the availability of rigid, well-defined molecular components. This compound, with its four distinct functionalization points, represents an ideal scaffold for constructing these components.

The two iodine atoms can be used in sequential cross-coupling reactions to build a rigid, linear "axle" for a rotaxane. The fluorine atoms would then remain as functional groups on the axle, potentially influencing the binding affinity of a macrocyclic "wheel" or serving as reporters for the wheel's position. Alternatively, the di-iodo functionality can be used to form a macrocycle through intramolecular coupling or by reacting with a complementary linker, creating a "wheel" component. The synthesis of steroidal molecular rotors via Sonogashira coupling of di-iodo-difluoro-benzene derivatives with alkynes demonstrates the use of these scaffolds in creating dynamic molecular systems. researchgate.net Although specific MIMs based on this compound have not been explicitly reported, its structural features align perfectly with the design principles for creating the building blocks of molecular machines. The rigidity and predictable geometry of the benzene (B151609) core, combined with the versatile reactivity of its substituents, provide a powerful platform for the rational design and synthesis of functional MIMs.

Construction of Molecular Rotors and Switches

Molecular machines, such as rotors and switches, are complex systems at the molecular level that can perform mechanical-like movements in response to external stimuli. researchgate.netresearchgate.net The synthesis of these structures often relies on the precise assembly of a moving component (the rotator) and a stationary component (the stator). This compound is an ideal candidate for the rotator component due to its linear diiodo substitution, which provides two reactive sites for connection to the stator.

Table 1: Typical Components in Sonogashira Coupling for Molecular Rotor Synthesis

| Component | Role | Example |

|---|---|---|

| Aryl Di-iodide | Rotator Core | This compound |

| Terminal Alkyne | Stator Connection | Ethynyl-substituted Trityl or Steroidal groups rsc.org |

| Palladium Catalyst | Primary Coupling Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ rsc.orgacs.org |

| Copper(I) Co-catalyst | Activates the Alkyne | Copper(I) Iodide (CuI) researchgate.netrsc.org |

| Base | Scavenges HX byproduct | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) acs.org |

Development of Responsive Molecular Systems

The molecular rotors and switches described above are themselves prime examples of responsive molecular systems. Their ability to switch between different states or undergo controlled rotational motion constitutes a response to an external input, which could be light, heat, or a chemical signal. researchgate.netresearchgate.net The design of this compound as a rotator unit directly contributes to this responsiveness. The fluorine substituents can create a dipole moment, making the rotator's motion sensitive to electric fields.

Beyond molecular motors, the unique electronic properties imparted by the difluoro-diiodo substitution pattern make this compound and its derivatives valuable in other responsive materials. For example, related fluorinated aromatic building blocks are used in the synthesis of multiple-resonance emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org These materials exhibit thermally activated delayed fluorescence (TADF), a property that makes them highly efficient in converting electricity to light. rsc.org The electron-withdrawing nature of the fluorine atoms helps to tune the frontier molecular orbital energies (HOMO/LUMO) of the final molecule, which is critical for achieving desired emission colors and high quantum yields. rsc.orgoup.com Therefore, by serving as a key building block, this compound facilitates the creation of advanced materials that respond to electrical stimuli.

Precursor for Advanced Fluorinated and Iodinated Building Blocks in Fine Chemical Synthesis

One of the most powerful attributes of this compound is the differential reactivity of its halogen substituents, which allows it to serve as a precursor for a wide range of other polyfunctionalized aromatic compounds. vanderbilt.edu This chemoselectivity enables chemists to selectively modify one type of halogen while leaving the other intact for subsequent transformations.

Generally, the carbon-iodine bond is weaker and more susceptible to metal-mediated substitution reactions, such as Suzuki, Stille, or the previously mentioned Sonogashira couplings. vanderbilt.edu This allows the two iodine atoms to be replaced sequentially or simultaneously to build up molecular complexity, leaving the fluorine atoms untouched. This pathway leads to the synthesis of advanced fluorinated building blocks , where the fluorine atoms are retained in the final product to bestow specific properties like metabolic stability in pharmaceuticals or altered electronic characteristics in materials. vanderbilt.edujmu.edu

Conversely, the carbon-fluorine bond is very strong but can be susceptible to nucleophilic aromatic substitution (SₙAr), especially when activated by other electron-withdrawing groups. vanderbilt.edu While less common, it is conceivable that under specific conditions, the fluorine atoms could be replaced by nucleophiles like thiolates or azides, leaving the iodine atoms in place. vanderbilt.eduresearchgate.net This would generate advanced iodinated building blocks .

Furthermore, the di-iodo functionality can be used to create other highly valuable reagents. For instance, sterically crowded di-iodobenzenes have been used as precursors to create difunctional hypervalent iodine compounds. acs.org These reagents are powerful oxidizing agents and are used in a variety of modern synthetic transformations. The ability to form such species from this compound would open up novel reaction pathways in organofluorine chemistry.

Table 2: Selective Reactivity of this compound

| Functional Group | Type of Reaction | Resulting Product Type |

|---|---|---|

| Iodine (-I) | Metal-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) vanderbilt.edu | Advanced Fluorinated Building Blocks |

| Iodine (-I) | Oxidation | Hypervalent Iodine Reagents acs.org |

Future Research Directions and Perspectives for 1,3 Difluoro 2,4 Diiodo Benzene Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1,3-difluoro-2,4-diiodo-benzene and its derivatives will likely prioritize the principles of green chemistry to minimize environmental impact and enhance safety. Traditional methods for the synthesis of halogenated aromatics can involve harsh reagents and produce significant waste. smolecule.com Future research will likely focus on developing more sustainable synthetic routes.

Key areas of exploration could include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and the potential for higher yields and purity. This could be particularly advantageous for iodination and fluorination reactions.

Catalytic Direct C-H Iodination: Developing catalytic systems that can directly and selectively iodinate 1,3-difluorobenzene (B1663923) at the 2 and 4 positions would be a significant advancement. This would avoid the use of stoichiometric iodinating agents and reduce waste streams.

Enzymatic Halogenation: Biocatalysis, using halogenase enzymes, could offer a highly selective and environmentally benign route to di-iodination under mild conditions, although the substrate scope of current enzymes may need to be expanded.

Solvent Selection: A shift towards greener solvents, such as water, supercritical fluids, or bio-derived solvents, will be crucial. researchgate.net The development of reaction conditions compatible with these solvents for the synthesis of this compound is a key research goal. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The two iodine atoms in this compound are prime handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide array of functional groups. Future research will undoubtedly focus on developing novel catalytic systems to control the reactivity and selectivity of these transformations.

Prospective research avenues include:

Orthogonal Reactivity: Designing catalytic systems that can selectively functionalize one iodine atom in the presence of the other. This could be achieved through catalysts that differentiate between the electronic environments of the C2 and C4 positions, influenced by the adjacent fluorine atoms.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild reaction conditions and unique reactivity patterns that could be harnessed for the functionalization of this compound.

Dual Catalysis: Combining two different catalytic cycles in one pot could enable tandem reactions, where the initial cross-coupling product undergoes a subsequent transformation, streamlining the synthesis of complex molecules.

Nanocatalysts: The use of metal nanoparticles as catalysts could offer enhanced reactivity, selectivity, and recyclability, contributing to more sustainable chemical processes.

High-Throughput Synthesis and Screening for Material Discovery

The structural motif of this compound makes it an attractive building block for the synthesis of new organic materials with tailored electronic and photophysical properties. High-throughput synthesis and screening techniques are powerful tools to accelerate the discovery of such materials.

Future efforts in this area will likely involve:

Combinatorial Synthesis: Using automated synthesis platforms to rapidly generate libraries of derivatives from this compound by reacting it with a diverse set of coupling partners.

Robotic Screening: Employing robotic systems to screen the resulting libraries for desired properties, such as fluorescence, charge transport, and thermal stability, relevant for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Data-Driven Discovery: Integrating machine learning algorithms with high-throughput experimental data to predict the properties of new derivatives and guide the design of the next generation of materials.

Deeper Understanding of Structure-Reactivity-Property Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of how the specific arrangement of atoms in this compound influences its reactivity and the properties of its derivatives is crucial for its rational application in synthesis and materials science. An integrated approach combining experimental studies with computational modeling will be key to unlocking this knowledge.

Key research directions include:

Advanced Spectroscopic Analysis: Utilizing advanced NMR techniques and X-ray crystallography to precisely characterize the structure and conformation of this compound and its derivatives.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, predict reactivity, and simulate the photophysical properties of molecules derived from this scaffold. This can provide insights into reaction mechanisms and guide the design of new functional materials.

Correlative Studies: Systematically correlating experimental data on reaction outcomes and material properties with computational predictions to establish robust structure-reactivity and structure-property relationships. This iterative feedback loop between theory and experiment will accelerate the development of new applications for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are viable for preparing 1,3-difluoro-2,4-diiodo-benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Halogenation of fluorinated benzene derivatives often proceeds via electrophilic substitution. For example, iodine can be introduced using iodine monochloride (ICl) in a Friedel-Crafts-like reaction under controlled temperatures (40–60°C) . The electron-withdrawing fluorine substituents deactivate the ring, requiring catalytic Lewis acids (e.g., AlCl₃) to enhance reactivity. Purification via column chromatography (silica gel, hexane:DCM eluent) is recommended to isolate the product from polyhalogenated byproducts. Monitor reaction progress using GC-MS or HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Expect two distinct signals for the fluorine atoms at δ ~ -110 to -120 ppm (ortho/meta coupling) .

- ¹H NMR : Aromatic protons (if present) show splitting patterns due to coupling with fluorine (³J₃,₄ ≈ 8–10 Hz) and iodine (long-range coupling).

- IR : Stretching frequencies for C-F (~1220 cm⁻¹) and C-I (~510 cm⁻¹) confirm substitution .

- MS : Characteristic isotopic patterns for iodine (m/z 127/129) aid in confirming molecular ion clusters .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and iodine substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The strong electron-withdrawing nature of fluorine directs cross-coupling to iodine-substituted positions due to increased electrophilicity. Steric hindrance from iodine may slow reactivity, necessitating bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Computational DFT studies (e.g., Gaussian 16) can model transition states to predict regioselectivity . Validate experimentally using X-ray crystallography of intermediates .

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts in iodination)?

- Methodological Answer :

- Mechanistic Analysis : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹²⁷I vs. ¹²⁹I) to trace reaction pathways.

- Byproduct Identification : Employ high-resolution LC-MS/MS and compare fragmentation patterns with reference libraries .

- Process Optimization : Adjust stoichiometry (e.g., ICl:substrate ratio from 1:1 to 2:1) or solvent polarity (switch from DCM to acetonitrile) to suppress side reactions .

Q. How can computational methods predict the thermodynamic stability and reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to analyze frontier molecular orbitals (FMOs) and Fukui indices. These predict nucleophilic/electrophilic sites, guiding catalyst design (e.g., Pd-based systems for C–I activation). Solvent effects (PCM model) and transition-state energies (IRC calculations) refine reaction feasibility .

Safety and Handling

Q. What are critical safety protocols for handling this compound, given its halogenated aromatic structure?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.

- Spill Management : Neutralize iodine residues with sodium thiosulfate solution (5% w/v). Collect waste in sealed containers for halogen-specific disposal .

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent decomposition. Avoid exposure to light or moisture .

Data Analysis and Validation

Q. How can researchers validate conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Triangulation : Cross-validate using 2D NMR (COSY, HSQC) to resolve coupling ambiguities.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Collaborative Analysis : Share raw data via platforms like NMRShiftDB2 for peer verification .

Applications in Material Science

Q. What role does this compound play in synthesizing optoelectronic materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products